

What is the chemical structure of Pramipexole dimer?

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Compound of Interest

Compound Name: Pramipexole dimer

Cat. No.: B1458857

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Pramipexole Dimer: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

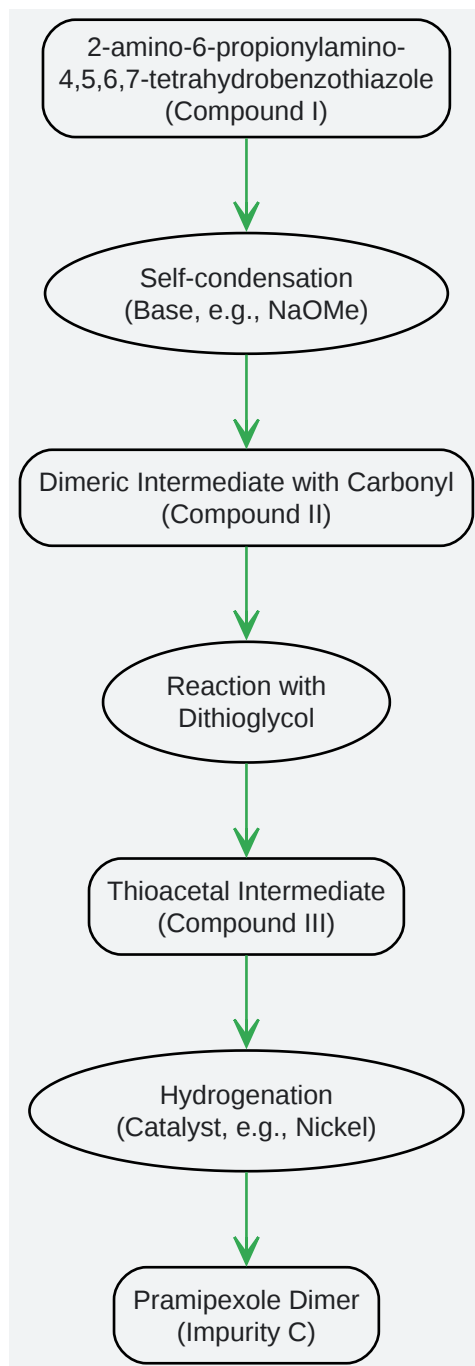
Pramipexole, a non-ergot dopamine agonist, is a cornerstone in the management of Parkinson's disease and Restless Legs Syndrome. During its synthesis and under certain degradation conditions, various impurities can form. One such impurity is a dimeric adduct known formally as (6S,6'S)-N6,N6'-(2-methylpentane-1,3-diyl)bis(4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine). This document provides a detailed technical overview of this specific **pramipexole dimer**, often referred to as Pramipexole EP Impurity C or the Pramipexole C-C Dimer, focusing on its chemical structure, synthesis, and analytical characterization.

Chemical Structure and Identification

The **pramipexole dimer** is characterized by two pramipexole moieties linked by a 2-methylpentane-1,3-diyl bridge at the N6 position of the tetrahydrobenzothiazole ring system.

Systematic Name: (6S,6'S)-N6,N6'-(2-methylpentane-1,3-diyl)bis(4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine) Molecular Formula: C₂₀H₃₂N₆S₂ CAS Number: 1973461-14-1

A 2D representation of the chemical structure is provided below:



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